

# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oliceridine (TRV130)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | TF-130   |           |  |  |
| Cat. No.:            | B1175332 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Oliceridine, also known as TRV130, is a G protein-biased ligand that selectively activates the µ-opioid receptor.[1] In preclinical studies, it has demonstrated potent analgesic effects with a lower incidence of respiratory depression and gastrointestinal dysfunction compared to conventional opioids like morphine.[1] This profile suggests its potential for significant benefits in the management of acute pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TRV130, based on findings from the first-in-human clinical study.

### **Pharmacokinetics**

The pharmacokinetic profile of TRV130 was evaluated in a first-in-human, randomized, single-blind, placebo-controlled, single ascending dose study in healthy adult male volunteers.[2]

### **Data Presentation**

The following table summarizes the key pharmacokinetic parameters of intravenously administered TRV130 over a 1-hour infusion period.[1]



| Dose (mg) | Cmax (ng/mL)  | AUC0-inf (ng·h/mL) | Half-life (h) |
|-----------|---------------|--------------------|---------------|
| 0.15 - 7  | 1.04 - 102.36 | 2.52 - 205.97      | 1.6 - 2.7     |

Data represents the geometric mean across the dose range tested. Cmax and AUC0-inf were found to be dose-linear.[1]

### **Metabolism and Clearance**

TRV130's pharmacokinetics are modestly influenced by the CYP2D6 phenotype. In individuals identified as CYP2D6 poor metabolizers, the clearance of TRV130 was reduced by 53%.[1]

### **Pharmacodynamics**

The pharmacodynamic effects of TRV130 were assessed to confirm its engagement with the central compartment  $\mu$ -opioid receptors.

### **Pupil Constriction**

A dose- and exposure-dependent constriction of the pupil was observed, which is a known effect of  $\mu$ -opioid receptor agonists.[1] Significant pupil constriction was noted at doses of 2.2 mg, 4 mg, and 7 mg.[1]

### **Analgesic Efficacy**

In a Phase 2 study involving patients with acute pain following bunionectomy, TRV130 demonstrated rapid and profound analgesia. Doses of 2 mg and 3 mg administered every 3 hours resulted in statistically greater reductions in pain intensity over 48 hours compared to placebo.[3] Furthermore, these doses provided significantly greater categorical pain relief than 4 mg of morphine after the initial dose, with meaningful pain relief occurring in under 5 minutes. [3]

## Experimental Protocols First-in-Human Pharmacokinetic and Pharmacodynamic Study







Study Design: A multi-part, randomized, single-blind, placebo-controlled, single ascending dose study was conducted.[2]

Participants: 74 healthy adult male subjects were enrolled.[2]

Drug Administration: Single doses of TRV130 or placebo were administered via intravenous infusion.[2] The dose range for the 1-hour infusion was 0.15 mg to 7 mg.[1] A 1.5 mg dose was also administered over shorter infusion times of 30, 15, 5, and 1 minute.[1]

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of TRV130 and calculate pharmacokinetic parameters such as Cmax, AUC0-inf, and half-life.

Pharmacodynamic Assessments: Pupillometry was used to measure changes in pupil diameter as a pharmacodynamic marker of  $\mu$ -opioid receptor engagement in the central nervous system. [2]

Safety and Tolerability Monitoring: Safety and tolerability were assessed throughout the study. Nausea and vomiting were observed at the 7 mg dose, which limited further dose escalation.[1]

### **Visualizations**

### Logical Relationship of TRV130's Mechanism and Effects





Click to download full resolution via product page

Caption: Mechanism of TRV130 as a G protein-biased  $\mu$ -opioid receptor agonist.

### **Experimental Workflow for First-in-Human Study**





Click to download full resolution via product page

Caption: Workflow of the first-in-human clinical trial of TRV130.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. First clinical experience with TRV130: pharmacokinetics and pharmacodynamics in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trevena Completes First-in-Human Study of TRV130, an Injectable Mu-Opioid Biased Ligand for Acute Pain :: Trevena, Inc. (TRVN) [trevena.com]
- 3. A randomized, phase 2 study investigating TRV130, a biased ligand of the μ-opioid receptor, for the intravenous treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oliceridine (TRV130)]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1175332#pharmacokinetics-andpharmacodynamics-of-tf-130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com